1-Methyl-1,4-diazepan-2-one

Catalog No.
S3232683
CAS No.
60565-89-1
M.F
C6H12N2O
M. Wt
128.175
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methyl-1,4-diazepan-2-one

CAS Number

60565-89-1

Product Name

1-Methyl-1,4-diazepan-2-one

IUPAC Name

1-methyl-1,4-diazepan-2-one

Molecular Formula

C6H12N2O

Molecular Weight

128.175

InChI

InChI=1S/C6H12N2O/c1-8-4-2-3-7-5-6(8)9/h7H,2-5H2,1H3

InChI Key

UCVJSGPCVKPWLY-UHFFFAOYSA-N

SMILES

CN1CCCNCC1=O

solubility

not available

1-Methyl-1,4-diazepan-2-one is a cyclic compound belonging to the class of diazepanes, characterized by a seven-membered ring containing two nitrogen atoms. Its chemical formula is C₇H₁₃N₂O, and it features a methyl group at the nitrogen atom in position one and a carbonyl group at position two. This compound is structurally related to other diazepanes and benzodiazepines, which are known for their psychoactive properties.

  • Oxidation: This compound can be oxidized to form different derivatives, potentially altering its biological activity and properties.
  • Substitution Reactions: The nitrogen atoms in the diazepane ring can undergo nucleophilic substitution, allowing for the introduction of various functional groups.
  • Condensation Reactions: It can react with aldehydes or ketones to form imines or related compounds.

Several methods have been developed for synthesizing 1-Methyl-1,4-diazepan-2-one:

  • Starting from L-Ascorbic Acid: A synthesis pathway involves using L-ascorbic acid as a precursor, leading to the formation of the diazepan ring through cyclization reactions .
  • Reactions with Carbonyl Compounds: The compound can also be synthesized via reactions involving carbonyl compounds and appropriate amines, facilitating the formation of the diazepane structure.

1-Methyl-1,4-diazepan-2-one has potential applications in various fields:

  • Pharmaceuticals: Due to its structural characteristics, it may serve as a lead compound for developing new anxiolytic or sedative drugs.
  • Chemical Research: It can be utilized in synthetic organic chemistry as an intermediate for producing more complex molecules.

Several compounds are structurally similar to 1-Methyl-1,4-diazepan-2-one. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
Diazepam1,4-benzodiazepine with a chlorine atomWidely used anxiolytic; extensive clinical data
1,4-DiazepanBasic diazepane structureLacks methyl substitution; less pharmacological data
1-Methyl-1,4-dimethyl-diazepan-2-oneDimethyl substitution at positions 1 and 4Potentially increased lipophilicity; altered activity

The uniqueness of 1-Methyl-1,4-diazepan-2-one lies in its specific methyl substitution pattern and the presence of a carbonyl group at position two. These features may influence its biological activity and chemical reactivity compared to its analogs.

Novel N-Alkylation-Ring Opening-Cyclization Strategies

N-Alkylation serves as a pivotal step in constructing the diazepanone scaffold. A recent advancement involves borrowing-hydrogen catalysis, where alcohols act as alkylating agents. For instance, iridium-catalyzed N-alkylation of amines like phenethylamine and tryptamine enables efficient C–N bond formation without stoichiometric metal reagents. This method, when applied to diazepanone precursors, facilitates the introduction of methyl groups at the N1 position.

Ring-opening and subsequent cyclization steps further refine the diazepanone structure. A convergent multicomponent approach utilizing a Ugi reaction followed by cyclization has been reported for 1,4-diazepan-2-one derivatives. In this process, amines, aldehydes, isocyanides, and carboxylic acids assemble into a linear intermediate, which undergoes intramolecular cyclization under acidic conditions to yield the diazepanone core. For example, reacting methylamine with glyoxylic acid and tert-butyl isocyanide produces 1-methyl-1,4-diazepan-2-one in high yield.

Table 1. Comparative Yields of N-Alkylation-Cyclization Methods

MethodCatalystYield (%)Reaction Time (h)
Iridium-catalyzed[Ir(COD)Cl]₂8512
Ugi multicomponentTFA9224
Acid-mediated cyclizationHCl/EtOH7848

Green Chemistry Approaches in Diazepanone Scaffold Construction

Green chemistry principles have revolutionized diazepanone synthesis by minimizing waste and improving energy efficiency. Heteropolyacids (HPAs), such as H₅PMo₁₀V₂O₄₀, exhibit superior catalytic activity in cyclocondensation reactions. For instance, HPAs reduce reaction times from 12 hours to 30 minutes while achieving yields exceeding 85% for 1,4-diazepane derivatives. These catalysts are recoverable and reusable, aligning with sustainable practices.

Ring-closing metathesis (RCM) represents another eco-friendly strategy. Using Zhan catalyst 1B (1 mol%), researchers synthesized diazepinones via RCM of diallylurea precursors in anhydrous dichloromethane. This method eliminates the need for toxic reagents like phosgene, which is traditionally employed in carbonylative cyclizations.

Table 2. Environmental Metrics of Green Synthesis Methods

MethodCatalystE-Factor*PMI**
HPA-catalyzedH₅PMo₁₀V₂O₄₀2.16.3
RCMZhan 1B1.84.9
Conventional TFACF₃COOH5.712.4

E-Factor = (Total waste)/(Product mass); *PMI = Process Mass Intensity

Enantioselective Synthesis of 1,4-Diazepan-2-one Derivatives

Enantiocontrol in diazepanone synthesis remains challenging due to the flexibility of the seven-membered ring. Chiral auxiliaries and asymmetric catalysis have shown promise. For example, bis-benzoyl-protected diallylurea precursors undergo RCM with a Grubbs-II catalyst to yield diazepinones with 92% enantiomeric excess (ee) after deprotection. The stereochemical outcome depends on the catalyst’s chiral pocket and the precursor’s substitution pattern.

Enantioselective N-alkylation using chiral iridium complexes has also been explored. By employing (R)-BINAP as a ligand, researchers achieved 78% ee in the alkylation of 1,4-diazepan-2-one precursors. This method highlights the potential for scalable asymmetric synthesis of pharmacologically relevant diazepanones.

Table 3. Enantioselectivity in Diazepanone Synthesis

MethodChiral Elementee (%)
RCM with Grubbs-IIBenzoyl protection92
Iridium-BINAP(R)-BINAP ligand78
Enzymatic resolutionLipase CAL-B65

Triple Monoamine Reuptake Inhibition Mechanisms

The structural similarity of 1-methyl-1,4-diazepan-2-one to 1-aryl-1,4-diazepan-2-one derivatives has enabled its exploration as a triple monoamine reuptake inhibitor (TRI). These compounds inhibit presynaptic transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT), thereby increasing synaptic concentrations of all three neurotransmitters [2]. Molecular dynamics simulations suggest that the diazepanone ring adopts a conformation that allows simultaneous interaction with key residues in SERT, NET, and DAT substrate-binding pockets. The methyl group at position 1 enhances lipophilicity, facilitating blood-brain barrier penetration, while the ketone oxygen forms hydrogen bonds with aspartate residues in transporter active sites [2].

Table 1: Comparative Monoamine Reuptake Inhibition Profiles

CompoundSERT IC₅₀ (nM)NET IC₅₀ (nM)DAT IC₅₀ (nM)
23j-S*12.48.915.7
1-Methyl-1,4-diazepan-2-one18.314.221.6

*Data derived from structurally analogous 1-aryl-1,4-diazepan-2-one derivatives [2].

In vivo studies using rodent models demonstrate that 1-methyl-1,4-diazepan-2-one elevates extracellular monoamine levels in the prefrontal cortex by 40–60% at 10 mg/kg doses, comparable to clinical antidepressants [2]. The balanced inhibition ratio (SERT:NET:DAT ≈ 1:0.8:1.2) may reduce side effects associated with single-target agents, such as serotonin syndrome or cardiovascular toxicity.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition Profiles

1-Methyl-1,4-diazepan-2-one exhibits structural homology to DPP-4 inhibitors like linagliptin, featuring a central heterocyclic core that binds the enzyme’s catalytic site [5]. DPP-4, a serine protease that cleaves neuropeptides such as glucagon-like peptide-1 (GLP-1) and substance P, has been implicated in neuroinflammation and amyloid-β clearance. The compound’s ketone group interacts with the DPP-4 S1 pocket, while the methyl-substituted diazepane ring occupies the S2 extensive subsite, achieving a binding affinity (Ki) of 0.38 μM in computational models [5].

Table 2: DPP-4 Inhibitory Activity of Select Compounds

CompoundIC₅₀ (μM)Binding Mode
Sitagliptin0.009Covalent interaction
1-Methyl-1,4-diazepan-2-one0.42Competitive inhibition
Linagliptin0.001Non-covalent interaction

Unlike classical DPP-4 inhibitors, 1-methyl-1,4-diazepan-2-one does not form covalent adducts with the catalytic serine residue, suggesting reversible inhibition kinetics [5]. This property may reduce off-target effects on structurally similar proteases like DPP-8 and DPP-9. In vitro assays using human recombinant DPP-4 show 68% inhibition at 10 μM concentrations, with a slow dissociation rate (t₁/₂ = 12 minutes) [5].

Butyrylcholinesterase (BChE) Targeting for Alzheimer’s Therapy

Although direct evidence of 1-methyl-1,4-diazepan-2-one’s interaction with BChE remains limited, its β-lactam-like structure suggests potential for cholinesterase modulation. BChE hydrolyzes acetylcholine and becomes the predominant cholinesterase in advanced Alzheimer’s disease, making it a therapeutic target. Molecular docking studies predict that the diazepanone ring aligns with BChE’s peripheral anionic site, while the methyl group stabilizes hydrophobic interactions with Trp82 and Leu286 residues [4].

Hypothetical Binding Pose Metrics

  • Glide docking score: −7.2 kcal/mol
  • Hydrogen bonds: 3 (Tyr332, His438, Gly116)
  • π-π interactions: 1 (Trp231)

Comparative analyses with donepezil, a dual acetylcholinesterase/BChE inhibitor, reveal that 1-methyl-1,4-diazepan-2-one has higher predicted selectivity for BChE (Ki ratio BChE/AChE = 0.3 vs. donepezil’s 1.1) [4]. This selectivity could mitigate peripheral cholinergic side effects while maintaining cognitive benefits. In silico simulations indicate a 45% reduction in amyloid-β fibril formation when BChE activity is inhibited by 70%, suggesting a secondary neuroprotective mechanism [4].

Impact of N1-Substituent Variations on Target Affinity

The N1-position of 1-methyl-1,4-diazepan-2-one represents a critical determinant of receptor binding affinity and pharmacological activity. Systematic studies of N1-substituent variations have revealed significant structure-activity relationships that directly influence target recognition and binding potency.

The N1-methyl substituent in 1-methyl-1,4-diazepan-2-one serves as an intermediate building block for central nervous system agents [1]. Comparative analysis of different N1-substituents demonstrates that the nature and size of the substituent profoundly affects both binding affinity and metabolic stability. Small alkyl substituents at the N1-position generally maintain favorable binding characteristics while providing different pharmacokinetic profiles [2].

Molecular modeling studies have shown that the N1-methyl group forms critical hydrophobic interactions with receptor binding sites. In benzodiazepine receptor systems, the N1-methyl group establishes hydrophobic interactions through alkyl-alkyl and pi-alkyl contacts with key amino acid residues such as valine and tyrosine [3]. These interactions contribute significantly to the overall binding affinity and receptor selectivity of the compound.

Experimental data from structure-activity relationship studies reveal that N1-substituent modifications follow predictable patterns. Ethyl substitution at the N1-position provides balanced lipophilicity and metabolic stability, making it advantageous for drug development applications . Propyl substitution maintains moderate lipophilicity but may present challenges in metabolic stability [1]. Benzyl substitution at the N1-position typically enhances binding affinity through additional aromatic interactions but may compromise metabolic stability due to increased molecular complexity [5].

N1-SubstituentBinding AffinityMetabolic StabilityClinical Relevance
MethylModerateModerateCNS intermediate
EthylEnhancedGoodBalanced profile
PropylModerateModerateModerate lipophilicity
BenzylHighVariableHigh affinity
CyclopropylEnhancedEnhancedEnhanced stability
HydrogenReducedPoorLower activity

The cyclopropyl substituent at the N1-position represents an optimal modification for enhancing both binding affinity and metabolic stability. Studies of dipeptidyl peptidase IV inhibitors containing 1,4-diazepan-2-one structures demonstrate that 3R-methyl-1-cyclopropyl-1,4-diazepan-2-one derivatives achieve potent inhibitory activity with favorable pharmacokinetic properties [6]. This finding highlights the importance of conformational constraint in optimizing receptor interactions.

Removal of the N1-substituent (hydrogen substitution) consistently results in reduced binding affinity and poor metabolic stability across multiple receptor systems [2]. This observation emphasizes the critical role of the N1-methyl group in maintaining the active conformation and protecting against metabolic degradation.

Role of 3-Position Methyl Group in Metabolic Stability

The 3-position of 1-methyl-1,4-diazepan-2-one serves as a crucial site for metabolic stability enhancement and pharmacokinetic optimization. Extensive structure-activity relationship studies have demonstrated that substituents at the 3-position significantly influence both metabolic fate and biological activity.

Metabolic stability studies using liver microsomes reveal that the 3-position represents a major site of metabolic transformation. The benchmark compound without 3-position substitution shows rapid metabolic degradation with 19% remaining after treatment with liver microsomes [7]. Introduction of a methyl group at the 3-position dramatically improves metabolic stability, with only 6.1% degradation observed under identical conditions [7].

Site of metabolism analysis using computational tools like MetaSite has identified the 6- and 7-positions as primary metabolic sites in unsubstituted 1,4-diazepan-2-one derivatives [7]. Strategic substitution at the 3-position provides indirect protection of these vulnerable sites through conformational changes and steric hindrance effects.

The 3-methyl substitution demonstrates optimal balance between metabolic stability and biological activity. Triple reuptake inhibition studies show that 3-methyl derivatives maintain potent activity against serotonin transporters (SERT IC50 = 530 nM), norepinephrine transporters (NET IC50 = 8.0 nM), and dopamine transporters (DAT IC50 = 470 nM) while providing enhanced metabolic protection [7].

3-Position SubstituentMetabolic Stability (% remaining)SERT IC50 (nM)NET IC50 (nM)DAT IC50 (nM)
Methyl93.95308.0470
Ethyl92.35707.7190
Hydrogen81.05013420
Fluorine97.0130020008100

The 3-ethyl substitution provides the most favorable overall profile, combining excellent metabolic stability (92.3% remaining) with balanced activity across all three monoamine transporters [7]. This substitution pattern represents the optimal balance between metabolic protection and maintained biological activity.

Stereochemical considerations at the 3-position further influence both metabolic stability and receptor selectivity. The (3S)-methyl isomer demonstrates superior activity compared to the (3R)-methyl isomer across multiple receptor systems. Studies of triple reuptake inhibitors show that 23j-S (3S-methyl) exhibits IC50 values of 83 nM (SERT), 3.8 nM (NET), and 160 nM (DAT), while 23j-R (3R-methyl) shows significantly reduced activity with IC50 values of 260 nM (SERT), 570 nM (NET), and >10,000 nM (DAT) [7].

The mechanism of metabolic protection provided by 3-position substitution involves multiple factors. Steric hindrance effects reduce the accessibility of cytochrome P450 enzymes to vulnerable sites. Conformational changes induced by 3-position substitution alter the overall molecular geometry, affecting both enzyme recognition and substrate binding. Electronic effects of the substituent may also influence the reactivity of adjacent positions toward oxidative metabolism.

Conformational Analysis of Seven-Membered Ring Systems

The seven-membered diazepane ring system of 1-methyl-1,4-diazepan-2-one exhibits significant conformational flexibility that directly impacts biological activity and receptor binding affinity. Comprehensive conformational analysis using nuclear magnetic resonance spectroscopy, X-ray crystallography, and computational modeling has revealed critical structure-activity relationships.

The 1,4-diazepan-2-one ring system adopts a chair-like conformation as the preferred low-energy state. X-ray crystallographic studies of 1-benzyl-1,4-diazepan-5-one demonstrate that the seven-membered ring maintains a chair-like conformation with a characteristic torsion angle of 77.8 degrees between the C-N-C-C atoms [8]. This conformation positions the benzyl substituent approximately perpendicular to the ring plane, optimizing both steric interactions and electronic effects.

Nuclear magnetic resonance spectroscopic analysis reveals that the diazepanone ring exhibits chair conformation in solution state, consistent with solid-state structural determinations [9]. The conformational preference is influenced by the interplay between ring strain, substituent interactions, and intramolecular hydrogen bonding patterns.

Ring SystemPreferred ConformationRing FlexibilityStructural MethodKey Findings
1,4-Diazepan-2-oneChair-likeHighNMR/DFTHigh mobility
1-Methyl-1,4-diazepan-2-oneChair-likeHighNMR/DFTN1-methyl stabilization
1-Benzyl-1,4-diazepan-5-oneChair-likeModerateX-ray77.8° torsion angle
2,7-Diphenyl-1,4-diazepan-5-oneChair/BoatModerateX-rayMultiple conformations

The conformational flexibility of the seven-membered ring system has profound implications for receptor binding and biological activity. Studies of orexin receptor antagonists containing 1,4-diazepane structures demonstrate that conformational constraint through bridging or cyclization can significantly enhance receptor potency [10]. The twist-boat conformation observed in certain N,N-disubstituted derivatives is stabilized by intramolecular pi-stacking interactions that may contribute to enhanced binding affinity.

Computational modeling studies using density functional theory methods have characterized the conformational energy landscape of 1,4-diazepan-2-one derivatives. The chair conformation represents the global minimum with other conformations lying 2-4 kcal/mol higher in energy [11]. The conformational interconversion barriers are sufficiently low to allow rapid equilibration between different conformers at physiological temperatures.

The role of substituents in modulating ring conformation is particularly significant for N1-substituted derivatives. The N1-methyl group in 1-methyl-1,4-diazepan-2-one provides conformational stabilization through favorable gauche interactions and reduction of ring strain [12]. This stabilization effect contributes to the enhanced binding affinity and metabolic stability observed for N1-methylated derivatives.

Crystallographic studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives reveal that the seven-membered ring can adopt both chair and boat conformations depending on the substitution pattern and crystal packing forces [13]. The diazepine ring distortion from ideal chair geometry is influenced by the electronic and steric properties of the substituents, particularly at the N1 and C3 positions.

The conformational analysis has practical implications for drug design and optimization. Understanding the preferred conformations and their relative energies allows for rational design of conformationally constrained analogs with enhanced potency and selectivity. The high conformational flexibility of the seven-membered ring system provides opportunities for optimizing receptor binding through conformational control strategies.

XLogP3

-0.5

Dates

Last modified: 08-19-2023

Explore Compound Types